N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
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Description
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Catalytic Activity Enhancement
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, as part of the N,N'-bisoxalamides family, has been identified as effective in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This includes the coupling of (hetero)aryl bromides with anilines and secondary amines, a process crucial for producing pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).
Goldberg Amidation Catalyst
The compound has also been employed in the Goldberg amidation process, particularly with less reactive (hetero)aryl chlorides. This application is significant for its broad compatibility with various functionalized (hetero)aryl chlorides and primary amides, yielding good to excellent results in arylation processes (De, Yin, & Ma, 2017).
Photophysical Studies
This compound plays a role in photophysical studies, particularly in understanding the effects of solvent polarity on the photophysical properties of certain derivatives. Studies in this area help elucidate how different environmental factors impact the behavior of such compounds, which is essential for their application in photodynamic therapy and other light-involved processes (Kumari, Varghese, George, & Sudhakar, 2017).
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-12(10-4-7-21-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-20-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGHHRRVJZKSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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